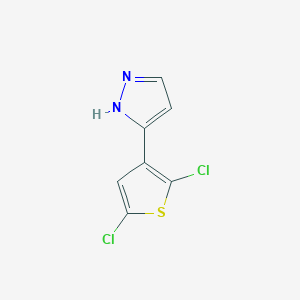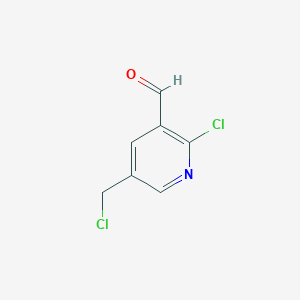
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde
Overview
Description
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde typically involves the chlorination of 2-chloro-5-methylpyridine. The process can be summarized as follows:
Starting Material: 2-Chloro-5-methylpyridine.
Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete chlorination.
Isolation: The product is isolated by distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactor: The starting material and chlorine gas are continuously fed into the reactor.
Catalyst: Iron(III) chloride is used as a catalyst.
Temperature Control: The reaction temperature is carefully controlled to optimize the yield.
Product Isolation: The product is continuously extracted and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products
Oxidation: 2-Chloro-5-chloromethyl-pyridine-3-carboxylic acid.
Reduction: 2-Chloro-5-chloromethyl-pyridine-3-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde involves its reactivity with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This makes it useful in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-chloromethyl-pyridine-3-carbaldehyde.
2-Chloro-5-chloromethylpyridine: A closely related compound with similar reactivity.
2-Chloro-5-trifluoromethylpyridine: Another similar compound used in organic synthesis.
Uniqueness
This compound is unique due to its dual functional groups (aldehyde and chloromethyl), which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals.
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-2-5-1-6(4-11)7(9)10-3-5/h1,3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZEMYEIXWVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



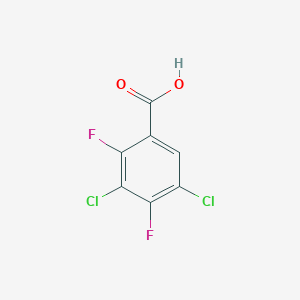

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)
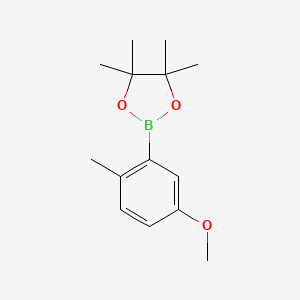
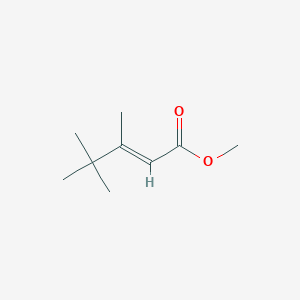
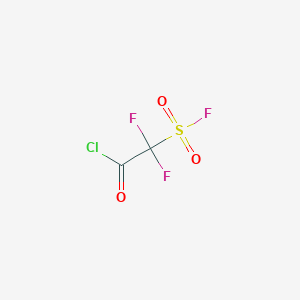

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)

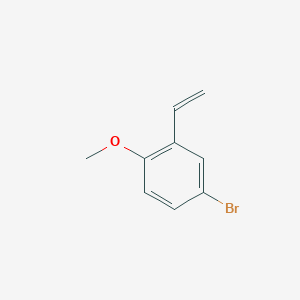
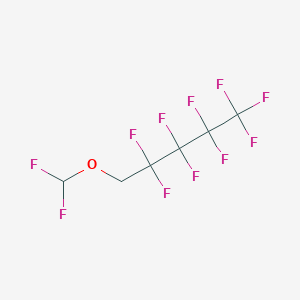
![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)
